molecular formula C21H23N3O7S2 B3866913 2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime

Cat. No.: B3866913
M. Wt: 493.6 g/mol
InChI Key: YBRWACARTLGCDI-UHFFFAOYSA-N
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Description

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime is a complex organic compound with the molecular formula C21H23N3O7S2 and a molecular weight of 493.561 This compound is known for its unique structure, which includes morpholine and sulfonyl groups attached to a fluorenone oxime core

Preparation Methods

The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime involves multiple steps, typically starting with the preparation of the fluorenone core. The fluorenone is then subjected to sulfonylation reactions to introduce the sulfonyl groups at the 2 and 7 positions. Finally, the morpholine groups are added through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl groups enhance the compound’s solubility and stability, allowing it to interact more effectively with its targets. The morpholine groups can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S2/c25-22-21-19-13-15(32(26,27)23-5-9-30-10-6-23)1-3-17(19)18-4-2-16(14-20(18)21)33(28,29)24-7-11-31-12-8-24/h1-4,13-14,25H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWACARTLGCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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